N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of isoxazole, oxadiazole, and pyrazole rings within its structure suggests a variety of biological activities and chemical reactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a [2+3] cycloaddition reaction between nitrile oxides and alkenes.
Formation of Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to more reduced forms such as hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its multiple reactive sites.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. For example, the isoxazole ring may interact with enzyme active sites, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like sulfisoxazole and valdecoxib share the isoxazole ring and exhibit antimicrobial and anti-inflammatory activities.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone are known for their antimicrobial properties.
Pyrazole Derivatives: Celecoxib and rimonabant are examples of pyrazole-containing drugs with anti-inflammatory and anti-obesity effects.
Uniqueness
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the combination of three different heterocyclic rings within a single molecule. This structural complexity provides a diverse range of chemical reactivities and biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3/c1-6-5-7(17(2)16-6)9(18)13-11-15-14-10(19-11)8-3-4-12-20-8/h3-5H,1-2H3,(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVSRQYSUZTLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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